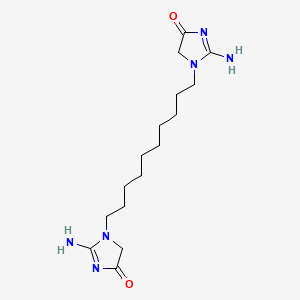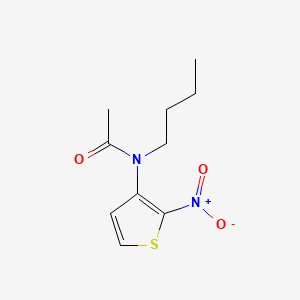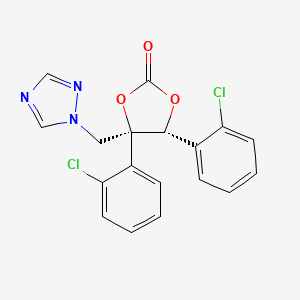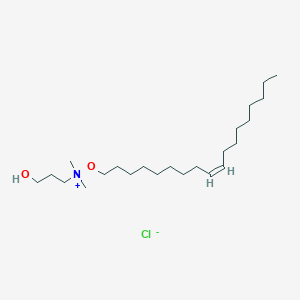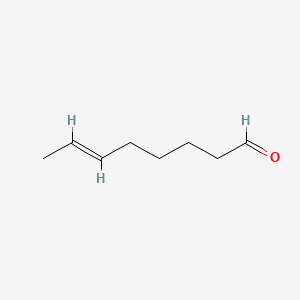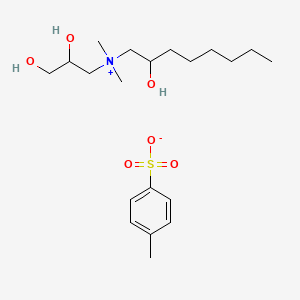
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C20H37NO6S and a molecular weight of 419.6 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate typically involves the reaction of 2,3-dihydroxypropylamine with 2-hydroxyoctyl chloride in the presence of a base, followed by the addition of toluene-p-sulphonic acid . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted ammonium salts.
Aplicaciones Científicas De Investigación
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism by which (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate exerts its effects involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its amphiphilic structure, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets and pathways involved include:
Cell Membranes: Enhances permeability and stability.
Proteins and Enzymes: Stabilizes their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dihydroxypropyl)(2-hydroxydodecyl)dimethylammonium toluene-p-sulphonate
- (2,3-Dihydroxypropyl)(2-hydroxyhexyl)dimethylammonium toluene-p-sulphonate
Uniqueness
Compared to similar compounds, (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate offers a balanced amphiphilic structure that provides optimal solubility and stability in various applications. Its unique combination of hydrophilic and hydrophobic properties makes it particularly effective in emulsification and stabilization processes .
Propiedades
Número CAS |
94134-24-4 |
|---|---|
Fórmula molecular |
C20H37NO6S |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl-(2-hydroxyoctyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO3.C7H8O3S/c1-4-5-6-7-8-12(16)9-14(2,3)10-13(17)11-15;1-6-2-4-7(5-3-6)11(8,9)10/h12-13,15-17H,4-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
YTHWXMVRUPETGQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(C[N+](C)(C)CC(CO)O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


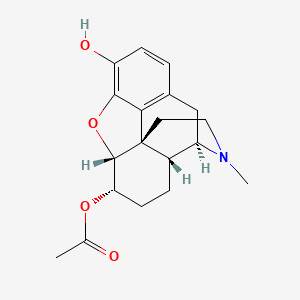
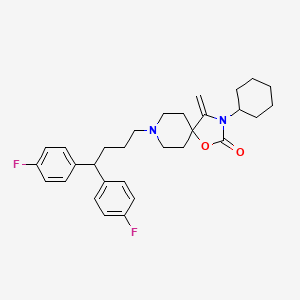
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
